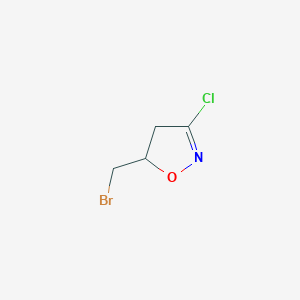

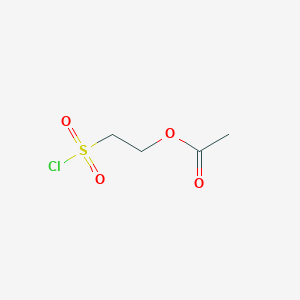

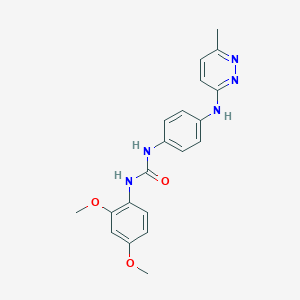

![molecular formula C10H8N4O B2457841 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 171179-93-4](/img/structure/B2457841.png)

2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one” is a pyrimido-indole derivative . It is also known as UM729 . The crystal structures of 2-amino-4-phenyl-9H-pyrimido[4,5-b]indole and its nitrate were determined by XRD analysis .

Synthesis Analysis

The synthesis of this compound involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of this compound was determined by XRD analysis, 13C NMR, and quantum-chemical data . The acid proton is predominantly localized at the N(3) atom of the pyrimidine ring in both isolated nitrate molecules and in molecules in crystal and solution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, cross-coupling reactions, and nucleophilic substitutions .科学的研究の応用

Synthesis of Pyrimido[5,4-b]indole Derivatives

- Application : Synthesis of various derivatives like 5H-pyrimido[5,4-b]indoles through reactions involving methyl 3-amino-1H-indole-2-carboxylates with compounds like aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).

Synthesis of Aminopyrimido[5,4-b]indoles

- Application : Creation of 4-amino-5H-pyrimido[5,4-b]indoles and related compounds through a process starting with ethyl 3-aminoindole-2-carboxylate and involving reactions like condensation with formamide (Monge et al., 1986).

Structural Analysis in Crystal and Solution

- Application : Detailed XRD analysis and quantum-chemical data of the crystal structures of 2-amino-4-phenyl-9H-pyrimido[4,5-b]indole and its nitrate, highlighting the localization of the acid proton at specific atoms (Borovik et al., 2003).

Discovery of BET Bromodomain Inhibitors

- Application : Design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds as potent BET inhibitors, demonstrating significant antitumor activity in specific cancer models (Zhao et al., 2017).

Exploration as GSK-3β Inhibitors

- Application : Investigation of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors for potential Alzheimer’s disease drug discovery, showcasing their biological potency and metabolic stability (Andreev et al., 2020).

Analysis in Food Chemistry

- Application : A study analyzing heterocyclic aromatic amines, including 2-Amino-9H-pyrido[2,3-b] indole, in cooked beefburgers using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction (Mesa et al., 2013).

Microtubule Depolymerizing Agents

- Application : Research on the structural features of 9H-pyrimido[4,5-b]indoles as microtubule depolymerizers, showing effectiveness against cancer cells resistant to common drugs (Devambatla et al., 2017).

将来の方向性

The future directions for research on 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one could include further exploration of its mechanism of action, particularly its role in enhancing the self-renewal of human hematopoietic stem cells . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

特性

IUPAC Name |

2-amino-3,9-dihydropyrimido[4,5-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPJRUKSXXTQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(NC3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

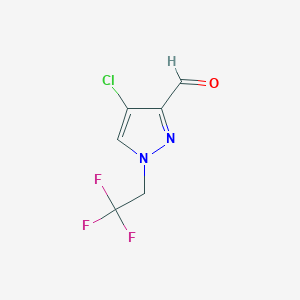

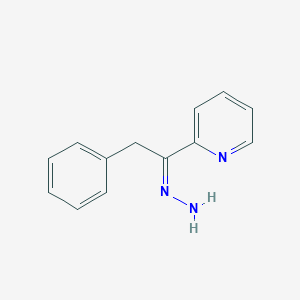

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)

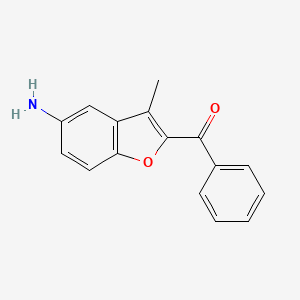

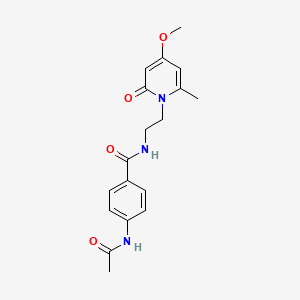

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)

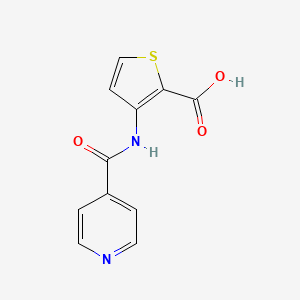

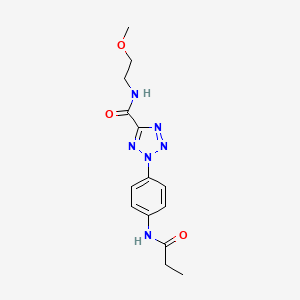

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)